2,2,2-Trifluoroethylamine (CAS 753-90-2) is a primary amine valued as a synthetic building block for introducing the 2,2,2-trifluoroethyl moiety into target molecules. The core procurement-relevant attribute of this compound is the powerful electron-withdrawing effect of the terminal trifluoromethyl group, which significantly reduces the basicity of the amine nitrogen compared to its non-fluorinated analog, ethylamine. This modification is critical for applications in medicinal and agricultural chemistry, where the trifluoroethyl group can enhance metabolic stability and modulate physicochemical properties. The compound is a volatile, low-boiling point liquid, a key handling consideration that distinguishes it from its solid hydrochloride salt form.
Substituting 2,2,2-Trifluoroethylamine with a chemically similar but distinct compound often leads to process failure or undesirable outcomes. Its non-fluorinated analog, ethylamine, is approximately 100,000 times more basic, making it unsuitable for reactions requiring a weakly nucleophilic amine to avoid side reactions like deprotonation or over-alkylation. Furthermore, the choice between the free base (CAS 753-90-2) and its hydrochloride salt (CAS 373-88-6) is a critical, procurement-defining decision based on process requirements. The free base is a volatile liquid (B.P. 36-37 °C) necessary for base-sensitive reactions, while the hydrochloride salt is a high-melting point, stable solid (M.P. >200 °C) preferred for its superior handling, storage, and safety profile in many large-scale applications. This makes a direct substitution between the two forms impossible without significant changes to reaction setup and stoichiometry.
The primary differentiator for 2,2,2-Trifluoroethylamine is its significantly attenuated basicity due to the inductive effect of the CF3 group. Its pKa of approximately 5.7 is nearly 5 orders of magnitude lower than that of its non-fluorinated counterpart, ethylamine (pKa ≈ 10.6-11). This makes it a weak base, comparable in strength to pyridine, allowing it to function as a nucleophile in reactions where the high basicity of alkylamines would cause unwanted side reactions, such as deprotonation of acidic substrates or elimination.
| Evidence Dimension | Aqueous pKa (measure of basicity) |
| Target Compound Data | ~5.7 |
| Comparator Or Baseline | Ethylamine: pKa > 10 |
| Quantified Difference | Approx. 5 pKa units lower (100,000x less basic) |
| Conditions | Aqueous solution |
This allows for selective N-alkylation and other nucleophilic additions on sensitive substrates where stronger amine bases would cause decomposition or side reactions.
Procurement decisions often hinge on material handling and process compatibility. 2,2,2-Trifluoroethylamine is available as a volatile, low-boiling point liquid (free base, B.P. 36-37 °C) or a stable, high-melting point solid (hydrochloride salt, M.P. ~220-222 °C). The liquid form is required for reactions under basic or neutral conditions. In contrast, the solid hydrochloride salt offers significant advantages in ease of handling, weighing, storage stability, and reduced inhalation risk, making it a preferred choice for many scaled-up processes where the amine can be liberated in situ.
| Evidence Dimension | Physical State & Thermal Properties |
| Target Compound Data | Free Base (CAS 753-90-2): Liquid, B.P. 36-37 °C |
| Comparator Or Baseline | Hydrochloride Salt (CAS 373-88-6): Solid, M.P. 220-222 °C |
| Quantified Difference | >180 °C difference in phase transition temperature |
| Conditions | Standard atmospheric pressure |
This allows buyers to select the optimal physical form based on their specific process constraints, safety protocols, and reaction conditions, a choice not available with single-form reagents.
The N-CH2CF3 group is a valuable moiety in drug design, known to improve metabolic stability and tune lipophilicity. 2,2,2-Trifluoroethylamine serves as the most direct and efficient reagent for installing this group via nucleophilic substitution or reductive amination. Alternative synthetic routes, such as those starting from trifluoroethanol or trifluoroacetic acid, require additional, often lower-yielding, synthetic steps to convert the starting material into a reactive amine or equivalent. Using trifluoroethylamine directly as the nitrogen source simplifies synthesis and improves overall process efficiency for creating N-trifluoroethylated amines.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct, one-step incorporation of the N-CH2CF3 group. |
| Comparator Or Baseline | Multi-step routes from trifluoroethanol (via activation/substitution) or trifluoroacetic acid (via reduction/amination). |
| Quantified Difference | Reduces step count, potentially increasing overall yield and reducing waste. |
| Conditions | General organic synthesis for N-trifluoroethylated compounds. |
For pharmaceutical and agrochemical R&D and manufacturing, choosing the most direct synthetic precursor minimizes production time, cost, and waste.
Ideal for reactions with base-sensitive substrates, such as the synthesis of complex heterocyclic compounds, where stronger amines like ethylamine would cause undesired deprotonation, racemization, or decomposition. Its low basicity ensures it acts selectively as a nucleophile.
As a direct precursor for the N-trifluoroethyl group, this compound is used to synthesize novel pesticides and herbicides. The incorporated CF3 group often blocks sites of metabolic oxidation, extending the active lifetime of the agrochemical in the field compared to non-fluorinated analogs.
For industrial-scale synthesis, the hydrochloride salt of 2,2,2-trifluoroethylamine is often the preferred raw material. Its solid form simplifies transport, storage, and charging into reactors, improving operational safety and process control compared to handling the highly volatile free base liquid.
Flammable;Corrosive;Acute Toxic;Irritant